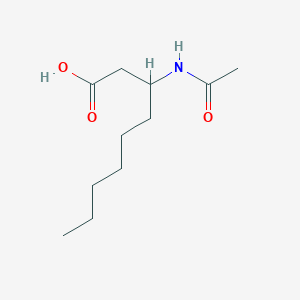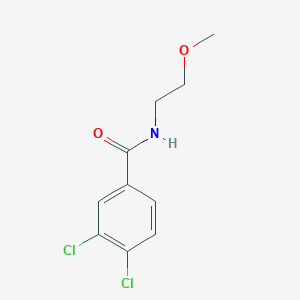
4-(5-nitro-2-pyridinyl)thiomorpholine
Descripción general
Descripción
4-(5-nitro-2-pyridinyl)thiomorpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiomorpholine derivative that has a nitro group and a pyridine ring attached to it. The chemical formula of 4-(5-nitro-2-pyridinyl)thiomorpholine is C9H10N2O2S.
Mecanismo De Acción
The mechanism of action of 4-(5-nitro-2-pyridinyl)thiomorpholine is not fully understood. However, it has been suggested that its antimicrobial activity is due to its ability to inhibit bacterial DNA synthesis. Its antitumor activity is believed to be due to its ability to induce apoptosis in cancer cells. Additionally, its anti-inflammatory activity is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-(5-nitro-2-pyridinyl)thiomorpholine has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines. Additionally, it has been found to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(5-nitro-2-pyridinyl)thiomorpholine in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful tool for studying the effects of antimicrobial agents on various microorganisms. Additionally, its anti-inflammatory and antitumor properties make it a potential candidate for the development of new drugs for the treatment of various diseases.
One limitation of using 4-(5-nitro-2-pyridinyl)thiomorpholine in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines, and caution should be exercised when handling this compound. Additionally, its mechanism of action is not fully understood, which may limit its potential applications in scientific research.
Direcciones Futuras
There are several potential future directions for the study of 4-(5-nitro-2-pyridinyl)thiomorpholine. One area of research could focus on elucidating its mechanism of action and identifying the molecular targets of this compound. This could lead to the development of more effective drugs for the treatment of various diseases.
Another area of research could focus on optimizing the synthesis of 4-(5-nitro-2-pyridinyl)thiomorpholine and developing new derivatives with improved properties. This could lead to the development of more potent and selective antimicrobial, antitumor, and anti-inflammatory agents.
Finally, the potential neuroprotective effects of 4-(5-nitro-2-pyridinyl)thiomorpholine could be further investigated. This could lead to the development of new drugs for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Aplicaciones Científicas De Investigación
4-(5-nitro-2-pyridinyl)thiomorpholine has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. It has also been investigated for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
4-(5-nitropyridin-2-yl)thiomorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c13-12(14)8-1-2-9(10-7-8)11-3-5-15-6-4-11/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBPVVRBRDAFOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Nitro-pyridin-2-yl)-thiomorpholine | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B5231801.png)

![2-methyl-5-{4-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5231817.png)
![1-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperidine](/img/structure/B5231822.png)

![6-methoxy-4-(1-naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5231834.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenoxybenzamide](/img/structure/B5231840.png)


![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2-pyridinylmethyl)amino]nicotinamide](/img/structure/B5231854.png)

![5-{5-chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5231875.png)
![4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}sulfonyl)morpholine](/img/structure/B5231880.png)
![N-{3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}cyclohexanamine dihydrochloride](/img/structure/B5231887.png)